molecular formula C8H4F6 B1322064 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene CAS No. 1214383-47-7

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene

Cat. No.: B1322064
CAS No.: 1214383-47-7
M. Wt: 214.11 g/mol
InChI Key: SZGWOCJKDODZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of multiple fluorine atoms. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and strong electron-withdrawing effects. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene plays a significant role in various biochemical reactions. Its interactions with enzymes, proteins, and other biomolecules are primarily influenced by the electronegativity and steric effects of the fluorine atoms. The compound is known to interact with enzymes involved in oxidative metabolism, such as cytochrome P450 enzymes, which can lead to the formation of reactive intermediates . Additionally, its interactions with proteins can affect their stability and function, potentially leading to altered biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades . Furthermore, the compound’s impact on gene expression can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes by binding to their active sites, leading to changes in catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function . At high doses, the compound can induce toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism . Additionally, the compound’s presence can modulate the activity of metabolic enzymes, leading to changes in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity, conferred by the fluorine atoms, enhances its ability to cross cell membranes and accumulate in lipid-rich environments . Transporters and binding proteins can facilitate the compound’s movement within cells, affecting its localization and accumulation in specific tissues . These factors play a crucial role in determining the compound’s bioavailability and overall biological effects .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may accumulate in the nucleus, affecting gene expression and transcriptional regulation . The precise localization of the compound within cells can significantly impact its biochemical and cellular effects .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene is unique due to the specific arrangement of its fluorine atoms, which provides a distinct electronic environment compared to other fluorinated aromatic compounds. This unique structure can lead to different reactivity patterns and applications in various fields .

Properties

IUPAC Name

4-(difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-6-3-4(7(10)11)1-2-5(6)8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGWOCJKDODZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621406
Record name 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214383-47-7
Record name 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.